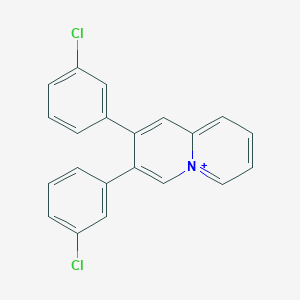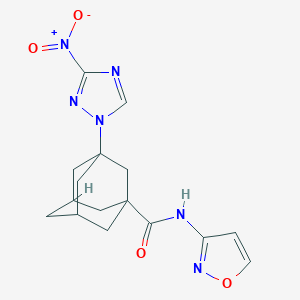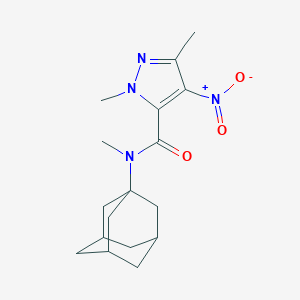
2,3-Bis(3-chlorophenyl)quinolizinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-chlorophenyl)quinolizinium (BCQ) is a synthetic compound that belongs to the class of quinolizinium derivatives. BCQ has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-chlorophenyl)quinolizinium is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways and the disruption of cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the regulation of oxidative stress and inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. In neuronal cells, this compound has been shown to regulate oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the activity of pro-inflammatory cytokines. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(3-chlorophenyl)quinolizinium has several advantages for lab experiments, including its high potency, low toxicity, and well-established synthesis method. However, this compound also has several limitations, including its limited solubility in water and its potential to form toxic metabolites in vivo. These limitations should be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for the study of 2,3-Bis(3-chlorophenyl)quinolizinium, including the development of novel derivatives with improved potency and selectivity, the elucidation of the mechanism of action, and the evaluation of its potential therapeutic applications in humans. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
Méthodes De Synthèse
2,3-Bis(3-chlorophenyl)quinolizinium can be synthesized through a multistep reaction process involving the reaction of 3-chloroaniline with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with sodium hydroxide and 3-chlorobenzaldehyde. The final product is obtained through the reaction of the intermediate with sulfuric acid and acetic anhydride. The synthesis method of this compound is well-established, and the compound can be synthesized in large quantities with high purity.
Applications De Recherche Scientifique
2,3-Bis(3-chlorophenyl)quinolizinium has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
Propriétés
Formule moléculaire |
C21H14Cl2N+ |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2,3-bis(3-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |
Clé InChI |
QACRFSYCQZQEDC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)



